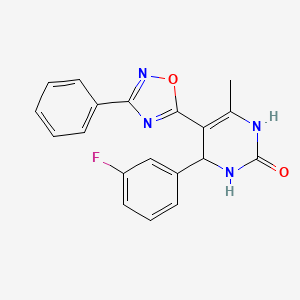

4-(3-fluorophenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydropyrimidin-2-one

Description

Propriétés

IUPAC Name |

4-(3-fluorophenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydro-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2/c1-11-15(18-23-17(24-26-18)12-6-3-2-4-7-12)16(22-19(25)21-11)13-8-5-9-14(20)10-13/h2-10,16H,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQAYEMQQCTZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydropyrimidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-fluorophenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydropyrimidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.0 | Inhibition of kinase activity |

In vitro studies demonstrated that treatment with this compound led to increased apoptotic markers and reduced cell viability in these cancer cell lines. Further investigation into its mechanism revealed that it may inhibit specific kinases involved in cancer progression.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it can reduce the levels of pro-inflammatory cytokines in cellular models, indicating potential therapeutic applications in treating inflammatory diseases.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. The presence of the oxadiazole moiety and fluorophenyl group contributes to its biological activity. Modifications to these groups could enhance potency and selectivity towards specific biological targets.

Case Study 1: MCF-7 Cells

A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability after 24 hours. The increase in apoptotic markers was confirmed through flow cytometry analysis.

Case Study 2: In Vivo Efficacy

Animal models treated with the compound exhibited reduced tumor growth compared to control groups. These findings suggest systemic efficacy and support further development for clinical applications.

Mécanisme D'action

The mechanism of action of 4-(3-fluorophenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Tabulated Structural Comparison

Activité Biologique

The compound 4-(3-fluorophenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydropyrimidin-2-one (CAS No. 1171057-84-3) is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its dihydropyrimidinone core structure combined with a fluorophenyl group and an oxadiazolyl moiety. The molecular formula is with a molecular weight of 350.3 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅FN₄O₂ |

| Molecular Weight | 350.3 g/mol |

| CAS Number | 1171057-84-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions using specific catalysts and solvents to achieve high yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole group exhibit significant antimicrobial properties. For instance, studies have demonstrated that related oxadiazole derivatives possess fungicidal activity against various pathogens. The efficacy was evaluated through standard methods such as the disk diffusion method against bacteria like Escherichia coli and Staphylococcus aureus.

Anticancer Potential

The anticancer activity of similar tetrahydropyrimidine derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit tumor cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .

Insecticidal Properties

The insecticidal activity of related compounds has also been investigated. For example, studies have tested the effectiveness of oxadiazole-containing compounds against agricultural pests like Tetranychus cinnabarinus, demonstrating significant insecticidal effects .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial activity of a series of oxadiazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 15.62 µg/mL against Candida albicans and Staphylococcus aureus.

- Antitumor Activity : In another study focusing on tetrahydropyrimidine derivatives, compounds were screened for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. Several compounds showed superior activity compared to established chemotherapeutics like etoposide .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-fluorophenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydropyrimidin-2-one?

- The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydropyrimidinone core via Biginelli-like cyclocondensation, followed by functionalization of the oxadiazole ring. For example, coupling 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid derivatives with the tetrahydropyrimidinone scaffold under carbodiimide-mediated conditions (e.g., EDCI/HOBt) achieves the desired substitution at position 5 . Reaction conditions (solvent, temperature, catalyst) must be optimized to minimize side products, particularly during oxadiazole ring formation.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- X-ray crystallography is the gold standard for resolving ambiguities in regiochemistry (e.g., oxadiazole vs. isoxazole substitution) and confirming the tetrahydropyrimidinone ring conformation . NMR spectroscopy (¹H, ¹³C, 2D-COSY) can validate substituent positions: for example, the fluorophenyl group’s para-substitution is confirmed via coupling constants in aromatic regions, while NOESY experiments assess spatial proximity of methyl and oxadiazole groups .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Anticancer potential : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorometric assays (e.g., COX-2, acetylcholinesterase) to evaluate anti-inflammatory or neuroprotective properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Systematic substitution : Replace the 3-fluorophenyl group with other electron-withdrawing/donating groups (e.g., Cl, OMe) to assess impact on bioactivity . Modify the oxadiazole ring (e.g., 1,3,4-thiadiazole) to test heterocycle specificity .

- Pharmacokinetic profiling : Use Caco-2 monolayers for permeability and microsomal stability assays to prioritize analogs with improved ADME properties .

Q. What strategies resolve contradictions in biological data across different studies?

- Standardized protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and positive controls. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Orthogonal validation : Confirm activity via alternative assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. How can in vivo efficacy and toxicity be evaluated for this compound?

- Rodent models : Acute toxicity (OECD 423) to determine LD₅₀, followed by efficacy studies in xenograft models (e.g., BALB/c mice with implanted tumors) .

- Biomarker analysis : Measure serum cytokines (e.g., TNF-α, IL-6) and liver/kidney function markers (ALT, creatinine) to assess safety .

Q. What computational methods predict binding modes and target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or EGFR kinase. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .

- QSAR modeling : Generate descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.